4-(aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide

Description

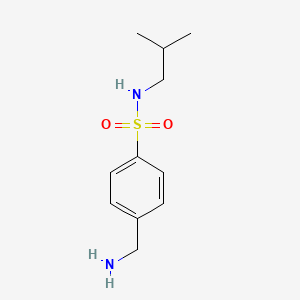

4-(Aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by an aminomethyl group at the para position of the benzene ring and a 2-methylpropyl (isobutyl) substituent on the sulfonamide nitrogen. Its structural simplicity, with a molecular weight of approximately 256.3 g/mol (calculated from C₁₁H₁₈N₂O₂S), contrasts with more complex derivatives that incorporate heterocyclic or polyaromatic moieties .

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSHEUKMRPTCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-(aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the sulfonamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Profiles

Zelenirstat (2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide)

- Structural Differences : Zelenirstat features a dichlorinated benzene ring, a pyrazole moiety, and a piperazine-linked pyridine group. These additions increase molecular complexity (MW: ~593.5 g/mol) compared to the target compound.

- The piperazine-pyridine system likely contributes to kinase or N-myristoyltransferase inhibition, as noted in its role as an antineoplastic agent .

- Pharmacokinetics: Zelenirstat’s higher lipophilicity (LogP ~4.5 estimated) may improve membrane permeability but reduce aqueous solubility compared to the simpler 4-(aminomethyl) derivative.

N-(2-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (Compound 1j)

- Structural Differences : Incorporates a pyrazole-pyridine scaffold with hydroxyphenyl and phenyl substituents (MW: ~520.6 g/mol).

- Functional Impact : The extended aromatic system enhances interactions with hydrophobic enzyme pockets, as evidenced by its in vitro anticancer activity and kinase inhibitory effects. However, the hydroxyl group may introduce metabolic vulnerability (e.g., glucuronidation) absent in the target compound .

4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide (WL7)

- Structural Differences: Substituted with a hydroxyethyl-methylamino group (MW: 230.3 g/mol).

- Functional Impact : The hydroxyl group improves solubility (LogP ~0.8) but reduces lipophilicity, likely limiting blood-brain barrier penetration compared to the isobutyl-containing target compound .

Biological Activity

4-(Aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide, often referred to as a sulfonamide compound, is notable for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The aminomethyl group facilitates hydrogen bonding with target molecules, while the sulfonamide group participates in binding interactions that can modulate enzyme or receptor activity. These interactions lead to significant biological effects, including enzyme inhibition and modulation of physiological processes.

Enzyme Inhibition

Several studies have highlighted the inhibitory effects of sulfonamides on various enzymes:

- Carbonic Anhydrase Inhibition : Sulfonamides have been shown to inhibit carbonic anhydrase (CA) isozymes, which are crucial for maintaining acid-base balance in organisms. For instance, derivatives of benzenesulfonamides demonstrated significant selectivity and potency against CA IX, a target in cancer therapy .

- Antibacterial Activity : The compound exhibits antibacterial properties by inhibiting bacterial growth through the interference with carbonic anhydrase activity in bacteria. This mechanism has been explored in various studies, indicating that modifications to the sulfonamide structure can enhance antibacterial efficacy .

Cardiovascular Effects

Research has indicated that certain benzenesulfonamides can influence cardiovascular parameters. For example, a study involving isolated rat hearts showed that specific derivatives could significantly decrease perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular conditions .

Study on Antitumor Activity

A study investigated the antitumor potential of 4-amino-substituted benzenesulfonamides against mouse lymphoid leukemia. Although the compound showed no significant antitumor activity in vivo, it highlighted the need for further exploration into structural modifications that might enhance its efficacy against cancer cells .

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound may exhibit favorable interactions with proteins involved in critical biological processes, paving the way for future drug design efforts .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models have been used to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). For example, predictions indicate varying permeability across different cell lines, which could influence its bioavailability and efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(aminomethyl)-N-(2-methylpropyl)benzene-1-sulfonamide, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of the primary amine group using sulfonyl chlorides in aprotic solvents (e.g., dichloromethane or tetrahydrofuran). Key parameters include:

- Solvent choice : Polar aprotic solvents like THF may enhance solubility but require longer reaction times.

- Temperature : Room temperature (RT) minimizes side reactions, while elevated temperatures may accelerate sulfonylation but risk decomposition.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine improves yield by compensating for moisture sensitivity .

- Example Workflow :

Dissolve 4-(aminomethyl)benzene precursor in DCM under inert atmosphere.

Add 2-methylpropyl sulfonyl chloride dropwise at 0°C.

Stir at RT for 12 hours, monitor by TLC.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

-

X-ray Crystallography : Resolves bond angles (e.g., C–S–N ≈ 109.5°) and dihedral angles to confirm stereochemistry .

-

NMR Spectroscopy :

-

¹H NMR : Identifies methyl groups (δ 1.0–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

-

¹³C NMR : Confirms sulfonamide carbonyl (δ ~165 ppm) and quaternary carbons.

-

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 283.12 Da) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics (MD) optimize synthesis and predict biological activity?

- Methodological Answer :

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for sulfonylation steps. For example, ICReDD’s quantum chemical workflows can predict optimal solvent systems .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with cyclooxygenase-2) to prioritize derivatives for biological testing. Parameters like binding free energy (ΔG) guide inhibitor design .

Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) across studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., COX-2 inhibition) and cellular assays (e.g., apoptosis in cancer cell lines).

- Structural-Analog Comparison : Compare substituent effects; e.g., 4-methyl vs. 4-bromo analogs may exhibit divergent bioactivity due to steric/electronic differences .

- Experimental Conditions : Control for solvent (DMSO vs. aqueous buffers) and concentration gradients to isolate compound-specific effects .

Q. What strategies improve reaction scalability and reproducibility for this sulfonamide in continuous flow systems?

- Methodological Answer :

- Microreactor Design : Utilize segmented flow reactors to enhance heat/mass transfer. Parameters:

- Residence Time : 5–10 minutes at 50°C.

- Catalyst Immobilization : Silica-supported catalysts reduce leaching .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of sulfonamide formation .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (e.g., 68% vs. 75%) be systematically investigated?

- Methodological Answer :

- Parameter Screening : Use design of experiments (DoE) to isolate variables (e.g., solvent purity, moisture levels).

- Cross-Validation : Reproduce reactions using identical reagents from multiple suppliers.

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., hydrolyzed sulfonyl chlorides) .

Safety and Compliance in Advanced Research

Q. What safety protocols are critical when handling reactive intermediates (e.g., sulfonyl chlorides) during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.